1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-4-phenyl-1H-isochromene-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of 2-(phenylmethylene)benzoic acid derivatives under acidic conditions . The reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-4-phenyl-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted isochromene derivatives.
Scientific Research Applications
1-Oxo-4-phenyl-1H-isochromene-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-Oxo-4-phenyl-1H-isochromene-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-Oxo-4-methyl-1H-isochromene-3-carboxylic acid
- 1-Oxo-4-ethyl-1H-isochromene-3-carboxylic acid
- 1-Oxo-4-phenyl-1H-isochromene-3-carboxamide
Uniqueness: The unique structural features of this compound, such as the presence of a phenyl group and a carboxylic acid functional group, contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-oxo-4-phenylisochromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16(19)20-14/h1-9H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYZSIFSEWJZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400789 | |
Record name | 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37617-98-4 | |
Record name | 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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